N''-(2,4-dimethoxyphenyl)-N-(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)guanidine
Overview
Description
N’'-(2,4-dimethoxyphenyl)-N-(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)guanidine is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound, featuring both a dimethoxyphenyl group and a pyrimidinyl group, suggests potential for various chemical and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’'-(2,4-dimethoxyphenyl)-N-(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)guanidine typically involves the following steps:
Formation of the Pyrimidinyl Intermediate: This step involves the synthesis of the 6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl moiety through a series of condensation reactions.
Coupling with Dimethoxyphenyl Group: The intermediate is then coupled with a 2,4-dimethoxyphenyl derivative under specific reaction conditions, often involving catalysts and controlled temperatures.
Final Guanidination:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’'-(2,4-dimethoxyphenyl)-N-(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)guanidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, particularly at the dimethoxyphenyl and pyrimidinyl moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its unique structure and biological activity.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’'-(2,4-dimethoxyphenyl)-N-(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)guanidine likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N’'-(2,4-dimethoxyphenyl)-N-(4-oxo-1,4-dihydro-2-pyrimidinyl)guanidine: Lacks the methyl group on the pyrimidinyl moiety.
N’'-(2,4-dimethoxyphenyl)-N-(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)urea: Contains a urea group instead of a guanidine group.
Uniqueness
The presence of both the dimethoxyphenyl and the methylated pyrimidinyl groups in N’'-(2,4-dimethoxyphenyl)-N-(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)guanidine makes it unique compared to similar compounds. This unique structure may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c1-8-6-12(20)18-14(16-8)19-13(15)17-10-5-4-9(21-2)7-11(10)22-3/h4-7H,1-3H3,(H4,15,16,17,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTUFZHJEGDPRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N=C(N)NC2=C(C=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)/N=C(/N)\NC2=C(C=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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